molecular formula C4H3BrN2O B3034460 5-Bromopyridazin-4-ol CAS No. 1784428-43-8

5-Bromopyridazin-4-ol

Cat. No. B3034460
CAS RN: 1784428-43-8
M. Wt: 174.98
InChI Key: IGKSRJQHMIJFGU-UHFFFAOYSA-N
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Description

5-Bromopyridazin-4-ol is a brominated pyridazine derivative, a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex molecular structures. The presence of a bromine atom in the pyridazine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated pyridazines and related compounds often involves halogenation reactions, where bromine atoms are introduced into the pyridazine ring. For instance, 5-bromo-2,2'-bipyridines and 5,5'-dibrominated 2,2'-bipyrimidines have been synthesized through Stille coupling and bromination reactions, with yields ranging from 15 to 90% . Similarly, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, has been synthesized using halogen dance reactions, which are useful for creating pentasubstituted pyridines . Another example includes the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which was prepared from 5-bromoindazole-3-carboxylic acid methylester through a series of reactions including N1-arylation and conversion to diethylamide .

Molecular Structure Analysis

The molecular structure of bromopyridazine derivatives can be complex, with the potential for various substituents to be attached to the pyridazine ring. X-ray crystallography has been used to determine the structure of these compounds, such as 1-(p-bromophenyl)-5-bromopyridazine-3,6-dione, which was confirmed by X-ray crystal structure determination . The crystal and molecular structures provide valuable information about the bond lengths, angles, and overall geometry of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Bromopyridazine derivatives can undergo a variety of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and halogen dance reactions. For example, the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction has been reported, allowing access to a series of pharmacologically useful pyridazine derivatives . Additionally, the reactivity of the bromine atom in these compounds makes them suitable for further functionalization, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination was a key step in the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromopyridazin-4-ol and related compounds are influenced by the presence of the bromine atom and other substituents on the pyridazine ring. These properties include solubility, melting point, and reactivity, which are important for their application in synthesis and drug design. For instance, the introduction of bromine can increase the density and molecular weight of the compound, affecting its solubility in organic solvents . The electronic effects of the bromine atom can also influence the acidity and basicity of the molecule, as well as its ability to participate in hydrogen bonding and π-π stacking interactions, as observed in the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide .

Safety and Hazards

The safety information for 5-Bromopyridazin-4-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Relevant Papers The web search results did not provide any specific peer-reviewed papers related to 5-Bromopyridazin-4-ol .

properties

IUPAC Name

5-bromo-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKSRJQHMIJFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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